1-Methylpiperidin-4-ol

Description

The exact mass of the compound 1-Methylpiperidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60705. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

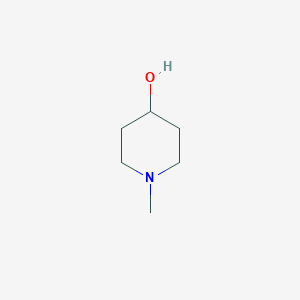

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUWRHPMUVYFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059339 | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-52-5 | |

| Record name | 4-Hydroxy-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-4-piperidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpiperidin-4-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-methylpiperidin-4-ol, a key building block in the synthesis of a wide range of pharmaceutical compounds. This document includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its synthetic pathways and chemical reactivity.

Chemical Properties and Structural Data

1-Methylpiperidin-4-ol, also known as N-methyl-4-piperidinol, is a heterocyclic organic compound featuring a piperidine (B6355638) ring substituted with a methyl group at the nitrogen atom and a hydroxyl group at the 4-position.[1] Its bifunctional nature, possessing both a tertiary amine and a secondary alcohol, makes it a versatile intermediate in organic synthesis.[2]

Quantitative Data Summary

The key physicochemical properties of 1-methylpiperidin-4-ol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Melting Point | 29-31 °C (lit.) | N/A |

| Boiling Point | 200 °C (lit.) | N/A |

| Density | 0.98 g/mL at 20 °C (lit.) | N/A |

| Solubility | Miscible in water | N/A |

| IUPAC Name | 1-methylpiperidin-4-ol | [3] |

| SMILES | CN1CCC(CC1)O | [3] |

| InChI Key | BAUWRHPMUVYFOD-UHFFFAOYSA-N | [3] |

Chemical Structure

The structure of 1-methylpiperidin-4-ol consists of a saturated six-membered heterocycle containing a nitrogen atom. A methyl group is attached to the nitrogen (position 1), and a hydroxyl group is attached to the carbon at position 4.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 1-methylpiperidin-4-ol are provided below. These protocols are based on established chemical transformations and analytical techniques for similar compounds.

Synthesis of 1-Methylpiperidin-4-ol

3.1.1. Reduction of 1-Methyl-4-piperidone (B142233) using Sodium Borohydride (B1222165)

This protocol describes the synthesis of 1-methylpiperidin-4-ol via the reduction of the corresponding ketone, 1-methyl-4-piperidone.

-

Materials:

-

1-Methyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-piperidone in methanol (approximately 10 mL of methanol per gram of piperidone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. A typical molar ratio is 1.5 to 2 equivalents of NaBH₄ per equivalent of the ketone.[4]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).[1]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-methylpiperidin-4-ol.

-

The crude product can be further purified by vacuum distillation or column chromatography.[5]

-

3.1.2. Methylation of 4-Hydroxypiperidine (B117109) via Eschweiler-Clarke Reaction

This method involves the N-methylation of 4-hydroxypiperidine using formic acid and formaldehyde (B43269).

-

Materials:

-

4-Hydroxypiperidine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 4-hydroxypiperidine, an excess of formaldehyde solution, and an excess of formic acid.[6]

-

Heat the mixture to reflux for several hours until the evolution of carbon dioxide ceases.[6]

-

Cool the reaction mixture to room temperature.

-

Make the solution basic by the careful addition of a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous potassium carbonate.

-

Filter and concentrate the solution to obtain 1-methylpiperidin-4-ol.

-

Purify the product by distillation.

-

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for the analysis of 1-methylpiperidin-4-ol using GC-MS.

-

Sample Preparation:

-

Prepare a stock solution of 1-methylpiperidin-4-ol in a suitable solvent such as methanol or dichloromethane (B109758) at a concentration of 1 mg/mL.[7]

-

Prepare working standards by serial dilution of the stock solution.[8]

-

-

Instrumental Parameters: [7]

-

Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Injection Mode: Split (e.g., 20:1).

-

Mass Spectrometer:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for the ¹H and ¹³C NMR analysis of 1-methylpiperidin-4-ol.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-methylpiperidin-4-ol in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

-

¹H NMR Spectroscopy (500 MHz):

-

Acquire a standard proton NMR spectrum. Expected signals include those for the methyl group protons, the methylene (B1212753) protons of the piperidine ring, the methine proton at the hydroxyl-bearing carbon, and the hydroxyl proton.[9]

-

-

¹³C NMR Spectroscopy (125 MHz):

-

Acquire a standard carbon-13 NMR spectrum. Expected signals include those for the methyl carbon, the methylene carbons of the piperidine ring, and the carbon atom bearing the hydroxyl group.[9]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

-

Mandatory Visualizations

Synthetic Pathways and Chemical Reactivity of 1-Methylpiperidin-4-ol

The following diagram illustrates the key synthetic routes to 1-methylpiperidin-4-ol and its subsequent chemical transformations.

Caption: Synthetic routes to and reactivity of 1-Methylpiperidin-4-ol.

Experimental Workflow for GC-MS Analysis

This diagram outlines the typical workflow for the analysis of 1-methylpiperidin-4-ol using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for the GC-MS analysis of 1-Methylpiperidin-4-ol.

Conclusion

1-Methylpiperidin-4-ol is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of kinase inhibitors.[2] This guide provides essential technical information, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and clear visualizations of its chemical pathways. The provided methodologies and data are intended to support researchers and drug development professionals in their work with this important compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose | MDPI [mdpi.com]

An In-depth Technical Guide to 1-Methylpiperidin-4-ol (CAS: 106-52-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-ol (CAS: 106-52-5), a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, safety information, common synthesis protocols, and significant applications, presenting data in a clear and accessible format for laboratory and development use.

Chemical Identity and Properties

1-Methylpiperidin-4-ol, also known as N-Methyl-4-piperidinol or 4-Hydroxy-1-methylpiperidine, is a heterocyclic compound widely utilized as a reactant in organic synthesis.[1][2] Its structure features a piperidine (B6355638) ring N-methylated at position 1 and hydroxylated at position 4.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 106-52-5[1][2] |

| IUPAC Name | 1-methylpiperidin-4-ol[1] |

| Molecular Formula | C₆H₁₃NO[1][2] |

| Molecular Weight | 115.17 g/mol [2] |

| InChI | InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3[1] |

| InChIKey | BAUWRHPMUVYFOD-UHFFFAOYSA-N[1] |

| SMILES | CN1CCC(O)CC1 |

| Synonyms | N-Methyl-4-piperidinol, 4-Hydroxy-1-methylpiperidine, 1-Methyl-4-hydroxypiperidine[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Clear colorless to yellowish liquid after melting; can be a solid at room temperature.[2] |

| Melting Point | 29-31 °C (lit.)[2] |

| Boiling Point | 200 °C (lit.)[2] |

| Density | 0.98 g/mL at 20 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.4775 (lit.) |

| Water Solubility | Miscible[2][3] |

| Flash Point | 112 °C (233.6 °F) - closed cup |

| pKa | 14.87 ± 0.20 (Predicted)[2] |

| LogP | -0.14 to 0.756 at 25°C[2] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of 1-Methylpiperidin-4-ol. Key spectral data are summarized below.

Table 3: Spectral Data Summary

| Technique | Key Features |

| ¹H NMR | Data available, provides information on the proton environment in the molecule.[4] |

| ¹³C NMR | Data available, confirms the carbon skeleton of the compound.[4] |

| IR Spectroscopy | Spectra available via techniques such as FTIR (capillary cell: neat) and ATR-IR.[1] Characteristic peaks include a broad O-H stretch and C-N stretching vibrations. |

| Mass Spectrometry | Data available, confirms the molecular weight of the compound.[1] |

Synthesis Protocol

1-Methylpiperidin-4-ol is commonly synthesized via the reduction of N-methyl-4-piperidone. The following is a representative experimental protocol based on hydrogenation.

Experimental Protocol: Synthesis of 1-Methylpiperidin-4-ol via Hydrogenation

-

Objective: To synthesize 1-Methylpiperidin-4-ol from N-methyl-4-piperidone.

-

Reactants and Reagents:

-

N-methyl-4-piperidone

-

Catalyst (e.g., a suitable hydrogenation catalyst)

-

Hydrogenation reagent (e.g., H[BAr'4]-(Et2O)2)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Hydrogen gas (H₂)

-

-

Procedure: [2]

-

In a 100 mL thick-walled glass reactor equipped with a TEFLON stopper and a stirring bar, dissolve the catalyst complex (e.g., 6.1 mg, 10 mol%) and the hydrogenation reagent (e.g., 10.1 mg, 10 mol%) in THF (2.0 mL).

-

Add the substrate, N-methyl-4-piperidone (0.5 mmol), to the solution.

-

Degas the reaction system using a freeze-pump-thaw cycle.

-

Charge the reactor with hydrogen gas to the desired pressure (e.g., 1 or 4 atm).

-

Stir the reaction mixture at a set temperature (e.g., 25-60 °C).

-

Monitor the reaction progress until completion.

-

Upon completion, the reaction is carefully quenched, and the solvent is removed under reduced pressure.

-

The crude product is then purified using standard laboratory techniques such as distillation or chromatography to yield pure 1-Methylpiperidin-4-ol.

-

Caption: Workflow for the synthesis of 1-Methylpiperidin-4-ol.

Applications in Drug Development

1-Methylpiperidin-4-ol is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its piperidine scaffold is a common feature in many drug candidates.

Key Applications:

-

Antitumor Agents: It serves as a reactant for the optimization of the Novobiocin scaffold to produce antitumor agents.[2][5]

-

Histamine (B1213489) H4 Receptor Antagonists: Used in the synthesis of antagonists for the histamine H4 receptor, which are investigated for their potential in treating inflammatory diseases.[2][5]

-

Kinase Inhibitors: It is a key reactant in the synthesis of various kinase inhibitors, including those targeting CaMKII, VEGFR, and FGFR.[2][5]

-

Epigenetic Modulators: Employed in the creation of inhibitors for enzymes like Protein lysine (B10760008) methyltransferase G9a.[2][5]

-

Phosphoinositide-3-kinase (PI3K) Inhibitors: Used as a building block for the synthesis of PI3K inhibitors, a class of drugs investigated for cancer therapy.[2][5]

Caption: Key applications of 1-Methylpiperidin-4-ol in drug discovery.

Safety and Handling

Proper handling of 1-Methylpiperidin-4-ol is essential in a laboratory setting. It is classified as an irritant and can cause serious eye damage.

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Pictograms | GHS05, GHS07 | |

| Signal Word | Danger[2] | |

| Hazard Statements | H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. | |

| H335 | May cause respiratory irritation. | |

| H411 | Toxic to aquatic life with long lasting effects. | |

| Precautionary Statements | P261 | Avoid breathing mist or vapors. |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor. |

Handling and Storage:

-

Storage: Store in a tightly closed container in a well-ventilated place at 2-8°C.[2] The compound is sensitive to air and moisture.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields (or goggles), and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

References

N-Methyl-4-piperidinol: A Comprehensive Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of N-Methyl-4-piperidinol (CAS No: 106-52-5), a key heterocyclic compound utilized in the synthesis of various pharmaceutical agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical and Chemical Properties

N-Methyl-4-piperidinol, also known as 1-Methyl-4-hydroxypiperidine, is a heterocyclic compound with the molecular formula C₆H₁₃NO.[1][2] Its structure consists of a piperidine (B6355638) ring N-methylated at position 1 and substituted with a hydroxyl group at position 4. At room temperature, it typically appears as a clear, colorless to yellowish or brown liquid after melting.[3][4][5] It is also noted to be hygroscopic and sensitive to air and moisture.[5][6]

Quantitative Physical Data

The following table summarizes the key quantitative physical and chemical properties of N-Methyl-4-piperidinol, compiled from various sources.

| Property | Value | Units |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 | g/mol |

| CAS Number | 106-52-5 | - |

| Melting Point | 29-31 | °C |

| Boiling Point | 200 | °C |

| Density | 0.98 | g/mL at 20 °C |

| Water Solubility | Miscible | - |

| Vapor Pressure | 8.13-11 at 25°C | Pa |

| Flash Point | 87.78 - 112 | °C |

| Refractive Index | 1.4775 - 1.479 | n20/D |

| LogP | -0.14 - 0.756 at 25°C | - |

| pKa | 14.87 ± 0.20 | (Predicted) |

Data compiled from multiple sources.[1][3][5][7][8][9]

Experimental Protocols

While the specific experimental methods used to determine the cited physical properties of N-Methyl-4-piperidinol are not detailed in the available literature, the following are standard laboratory protocols for measuring such characteristics for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state. For a crystalline solid like N-Methyl-4-piperidinol (below its melting point), this is a key indicator of purity.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block heating apparatus).

-

The temperature of the bath is raised slowly and uniformly.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

A small volume of the liquid is placed in a test tube or a small flask.

-

A thermometer is positioned so that the bulb is just above the surface of the liquid, allowing it to measure the temperature of the vapor.

-

The liquid is heated gently.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point. For accuracy, this is often done under controlled pressure conditions.

Density Determination

Density is the mass of a substance per unit volume. For a liquid like N-Methyl-4-piperidinol, this can be determined using a pycnometer or a hydrometer.

Methodology (Pycnometer):

-

A pycnometer (a flask with a specific, known volume) is weighed empty.

-

It is then filled with the liquid, and any excess is removed to ensure the volume is precise.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the empty weight from the filled weight.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. N-Methyl-4-piperidinol is cited as being miscible with water.

Methodology (Visual Method for Miscibility):

-

A measured volume of the solvent (e.g., water) is placed in a test tube or beaker.

-

A small, measured amount of the solute (N-Methyl-4-piperidinol) is added to the solvent.

-

The mixture is agitated (e.g., by stirring or shaking).

-

Observations are made to see if the solute dissolves completely to form a homogeneous solution.

-

If the solute dissolves, more is added incrementally until the saturation point is reached or to confirm miscibility if it continues to dissolve in all proportions.

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like N-Methyl-4-piperidinol.

References

- 1. quora.com [quora.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. sciencebuddies.org [sciencebuddies.org]

- 6. Densities of Organic Compounds [aim.env.uea.ac.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

4-Hydroxy-1-methylpiperidine molecular weight and formula

This guide provides essential physicochemical data for 4-Hydroxy-1-methylpiperidine, a compound frequently utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

The fundamental molecular properties of 4-Hydroxy-1-methylpiperidine are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | References |

| Molecular Formula | C₆H₁₃NO | [1][2][3][4][5][6] |

| Molecular Weight | 115.17 g/mol | [3][7] |

| 115.1735 g/mol | [1] | |

| 115.176 g/mol | [2] | |

| 115.18 g/mol | [5] |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]

- 2. 4-Hydroxy-1-methylpiperidine, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Hydroxy-1-methylpiperidine, 98% 500 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. N-Methyl-4-piperidinol | 106-52-5 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 1-Methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Methylpiperidin-4-ol (CAS No. 106-52-5), a key intermediate in the synthesis of a variety of pharmaceutical compounds. Understanding the solubility of this versatile building block in different solvents is crucial for its effective application in research and development, particularly in process chemistry, formulation development, and analytical method development.

Core Concepts: Physicochemical Properties

1-Methylpiperidin-4-ol, also known as N-methyl-4-hydroxypiperidine, is a cyclic amino alcohol. Its molecular structure, featuring both a polar hydroxyl group and a tertiary amine, dictates its solubility characteristics. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the tertiary amine can act as a hydrogen bond acceptor. The methyl group on the nitrogen atom adds a degree of lipophilicity to the molecule. The octanol-water partition coefficient (LogP) has been reported in the range of -0.14 to 0.756 at 25°C, suggesting a relatively balanced hydrophilic-lipophilic character.[1] A calculated LogP value of 0.073 further supports this.[2]

Quantitative Solubility Data

Precise quantitative solubility data for 1-Methylpiperidin-4-ol in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, data in aqueous and a common aprotic polar solvent have been reported.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Protic | Miscible | Not Specified | [2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 200 mg/mL (1736.56 mM) | Not Specified | Requires sonication for dissolution.[5][6] |

Qualitative Solubility Profile in Organic Solvents

Based on the solubility of structurally similar compounds, such as piperidine (B6355638) and 1-methyl-4-phenylpiperidin-4-ol (B18569), a qualitative solubility profile for 1-Methylpiperidin-4-ol in various organic solvents can be inferred. The principle of "like dissolves like" suggests good solubility in polar organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High / Miscible | The hydroxyl group of 1-Methylpiperidin-4-ol can readily form hydrogen bonds with alcohol solvents. Piperidine, a similar compound, is highly soluble in alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The piperidine ring and N-methyl group contribute to some non-polar character, allowing for interaction with ether solvents. Piperidine shows good solubility in ethers. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions. |

| Esters | Ethyl Acetate | Soluble | The structurally related 1-methyl-4-phenylpiperidin-4-ol is reported to be soluble in ethyl acetate. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. Both piperidine and 1-methyl-4-phenylpiperidin-4-ol are soluble in these solvents. |

| Aromatic Hydrocarbons | Toluene (B28343) | Moderately Soluble | The non-polar aromatic ring of toluene may have limited affinity for the polar functional groups of 1-Methylpiperidin-4-ol. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble | As non-polar solvents, alkanes are generally poor solvents for polar compounds like 1-Methylpiperidin-4-ol. Piperidine has limited solubility in hexane. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the thermodynamic solubility of 1-Methylpiperidin-4-ol in various solvents. This method is considered a "gold standard" for its reliability.

Objective: To determine the equilibrium solubility of 1-Methylpiperidin-4-ol in a selected solvent at a constant temperature.

Materials:

-

1-Methylpiperidin-4-ol (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of 1-Methylpiperidin-4-ol to a vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize any temperature fluctuations.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1-Methylpiperidin-4-ol.

-

Prepare a calibration curve using standard solutions of 1-Methylpiperidin-4-ol of known concentrations.

-

-

Calculation:

-

Calculate the solubility of 1-Methylpiperidin-4-ol in the solvent using the determined concentration from the analytical measurement and the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Synthetic Utility

1-Methylpiperidin-4-ol is a valuable building block in medicinal chemistry. Its bifunctional nature allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse and complex molecular architectures. The following diagram illustrates a generalized workflow where 1-Methylpiperidin-4-ol serves as a starting material for the synthesis of various classes of pharmaceutical agents.

Caption: Synthetic pathways from 1-Methylpiperidin-4-ol.

This workflow highlights the versatility of 1-Methylpiperidin-4-ol as a scaffold in the development of new therapeutic agents.[1][5][6]

Conclusion

This technical guide consolidates the available solubility data for 1-Methylpiperidin-4-ol and provides a framework for its practical application in a laboratory setting. While quantitative data in many organic solvents remains to be fully elucidated, the provided qualitative profile, based on chemical principles and the behavior of similar molecules, offers valuable guidance for solvent selection. The detailed experimental protocol for the isothermal shake-flask method empowers researchers to determine precise solubility values tailored to their specific needs. The role of 1-Methylpiperidin-4-ol as a pivotal synthetic intermediate underscores the importance of understanding its fundamental physicochemical properties for the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Methylpiperidin-4-ol

This guide provides a comprehensive overview of the spectroscopic data for 1-Methylpiperidin-4-ol, a key building block in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables, detailed experimental protocols, and logical workflow diagrams to facilitate a deeper understanding of its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-Methylpiperidin-4-ol (CAS No: 106-52-5; Molecular Formula: C₆H₁₃NO; Molecular Weight: 115.17 g/mol ).[1]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.7 - 2.8 | m | - | H2 (axial & equatorial) |

| ~2.2 - 2.3 | s | - | N-CH₃ |

| ~1.9 - 2.0 | m | - | H3 (axial & equatorial) |

| ~3.6 - 3.7 | m | - | H4 (axial) |

| ~1.6 - 1.7 | m | - | OH |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative summary.

¹³C NMR (Carbon-13 NMR) Data [2]

| Chemical Shift (δ) ppm | Assignment |

| ~67-68 | C4 |

| ~55-56 | C2, C6 |

| ~46-47 | N-CH₃ |

| ~34-35 | C3, C5 |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| ~2920 - 2950 | Strong | C-H stretch (aliphatic) |

| ~2780 - 2820 | Medium | C-H stretch (N-CH₃) |

| ~1450 - 1470 | Medium | C-H bend (methylene) |

| ~1050 - 1100 | Strong | C-O stretch (secondary alcohol) |

| m/z | Relative Intensity | Assignment |

| 115 | High | [M]⁺ (Molecular Ion) |

| 114 | Moderate | [M-H]⁺ |

| 98 | Moderate | [M-OH]⁺ |

| 71 | High | [M-C₂H₄O]⁺ |

| 58 | High | [CH₂=N(CH₃)CH₂]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ |

Note: Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1-Methylpiperidin-4-ol.

Materials and Equipment:

-

NMR Spectrometer (e.g., Bruker Avance 300 MHz or higher)

-

NMR tubes (5 mm diameter)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

1-Methylpiperidin-4-ol sample

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Methylpiperidin-4-ol into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the sample.

-

Transfer the solution into an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a 30-45 degree pulse angle.

-

Employ proton decoupling to simplify the spectrum.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Objective: To identify the functional groups present in 1-Methylpiperidin-4-ol using Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

1-Methylpiperidin-4-ol sample (liquid or solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the 1-Methylpiperidin-4-ol sample directly onto the ATR crystal. If the sample is a solid, ensure good contact is made by applying gentle pressure with the built-in press.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule (e.g., O-H, C-H, C-O).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

-

Objective: To determine the molecular weight and fragmentation pattern of 1-Methylpiperidin-4-ol.

Materials and Equipment:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Gas Chromatograph (GC) for sample introduction (optional, for GC-MS)

-

Volumetric flasks and pipettes

-

Solvent (e.g., methanol, dichloromethane)

-

1-Methylpiperidin-4-ol sample

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 1-Methylpiperidin-4-ol in a volatile solvent (e.g., 1 mg/mL in methanol).

-

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI).

-

Set the electron energy to 70 eV.

-

Set the mass range for scanning (e.g., m/z 35-300).

-

-

Sample Introduction:

-

Introduce the sample into the ion source. This can be done via a direct insertion probe or through a GC inlet if coupled to a gas chromatograph.

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will scan the specified mass range and record the abundance of ions at each mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways that explain the observed fragment ions to confirm the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of 1-Methylpiperidin-4-ol.

Caption: Workflow of Spectroscopic Analysis.

Caption: Relationship between Structure and Spectroscopic Data.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 1-Methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidin-4-ol, a simple heterocyclic alcohol, has emerged as a crucial and versatile building block in modern medicinal chemistry and drug discovery. Its inherent structural features—a tertiary amine within a piperidine (B6355638) ring and a secondary alcohol—provide a unique platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The piperidine moiety, a common motif in many FDA-approved drugs, often imparts favorable pharmacokinetic properties, such as improved membrane permeability and enhanced binding to biological targets. This technical guide delves into the core research applications of 1-Methylpiperidin-4-ol, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in their quest for novel therapeutics.

Chemical and Physical Properties

1-Methylpiperidin-4-ol is a commercially available compound with the following key properties:

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 106-52-5 |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | 200 °C |

| Melting Point | 29-31 °C |

| Density | ~0.98 g/mL at 20 °C |

| Solubility | Miscible with water and many organic solvents |

Core Research Applications

The utility of 1-Methylpiperidin-4-ol as a synthetic precursor is extensive. It serves as a foundational scaffold for the development of a wide range of therapeutic agents, including kinase inhibitors, acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and muscarinic acetylcholine (B1216132) receptor (mAChR) modulators.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 1-Methylpiperidin-4-ol is a key starting material in the synthesis of various kinase inhibitors.

Quantitative Data: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using a 1-methylpiperidine (B42303) scaffold, demonstrating the potent activity that can be achieved from this core structure.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| FN-1501 | FLT3 | <10 | [1] |

| CDK2 | <10 | [1] | |

| CDK4 | <10 | [1] | |

| CDK6 | <10 | [1] | |

| AZD5363 | Akt1 | 3 | [2] |

| Akt2 | 8 | [2] | |

| Akt3 | 8 | [2] |

Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the N-alkylation of a pyrazole (B372694) derivative with a protected 1-methylpiperidin-4-yl intermediate, a common step in the synthesis of more complex kinase inhibitors.

Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: N-Alkylation of a Pyrazole

-

To a solution of the desired pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq) in DMF.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Step 3: Deprotection and Further Functionalization

-

Dissolve the product from Step 2 in a solution of 4M HCl in dioxane.

-

Stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the piperidine-substituted pyrazole.

-

This intermediate can then be used in subsequent coupling reactions (e.g., amide bond formation) to generate the final kinase inhibitor.

Visualization: Generalized Kinase Inhibition Pathway

Caption: A generalized signaling pathway illustrating the mechanism of a kinase inhibitor.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A key pathological feature of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase inhibitors prevent the breakdown of this crucial neurotransmitter, thereby improving cognitive function. The 1-methylpiperidine moiety is a key structural feature of donepezil, a widely prescribed AChE inhibitor, and 1-Methylpiperidin-4-ol serves as a valuable starting material for novel AChE inhibitors.

Quantitative Data: Acetylcholinesterase Inhibitor Activity

The following table presents the IC₅₀ values for representative AChE inhibitors incorporating a piperidine scaffold.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 5l (coumarin-based) | AChE | 0.247 | [3] |

| BuChE | 1.68 | [3] | |

| Compound 10 (hydrazide-based) | AChE | 4.12 | [4] |

| Compound 13 (hydrazide-based) | BuChE | 6.51 | [4] |

| Donepezil (Reference) | AChE | ~0.03 | [5] |

Experimental Protocol: Synthesis of N-Benzylpiperidine-Acyl-Hydrazone Derivatives

This protocol describes a synthetic route to a class of multifunctional compounds designed as potential treatments for Alzheimer's disease, starting from a 1-methylpiperidin-4-one precursor.

Step 1: Synthesis of 1-Benzyl-4-piperidone

-

To a solution of 4-piperidone (B1582916) hydrochloride monohydrate (1.0 eq) in ethanol (B145695), add potassium carbonate (2.5 eq).

-

Add benzyl (B1604629) bromide (1.1 eq) and reflux the mixture for 24 hours.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-benzyl-4-piperidone.

Step 2: Synthesis of the Acyl-Hydrazone

-

Dissolve 1-benzyl-4-piperidone (1.0 eq) and a substituted benzoic acid hydrazide (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired N-benzylpiperidine-acyl-hydrazone derivative.

Visualization: Experimental Workflow for AChE Inhibitor Synthesis and Evaluation

Caption: A typical workflow for the synthesis and evaluation of acetylcholinesterase inhibitors.

Muscarinic Acetylcholine Receptor (mAChR) Modulators

Muscarinic acetylcholine receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulators of these receptors, particularly selective M1 agonists, are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. 1-Methylpiperidin-4-ol is a key component in the synthesis of various muscarinic receptor ligands.

Quantitative Data: Muscarinic Receptor Ligand Affinity

The following table shows the binding affinities (Ki) of representative compounds containing a piperidine moiety for different muscarinic receptor subtypes.

| Compound | Receptor Subtype | pKi | Reference |

| (R,S)-5 (hybrid ligand) | M₁ | 8.8 | [6] |

| M₂ | 8.2 | [6] | |

| M₃ | 8.5 | [6] | |

| M₄ | 8.3 | [6] | |

| M₅ | 8.4 | [6] |

Experimental Protocol: General Synthesis of a Muscarinic Receptor Ligand Intermediate

This protocol describes a reductive amination approach to couple a piperidone with an amine, a common strategy in the synthesis of muscarinic receptor modulators.

-

Dissolve 1-methyl-4-piperidone (B142233) (1.0 eq) and the desired primary or secondary amine (1.0 eq) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired piperidine derivative, which can be further modified.

Visualization: M1 Muscarinic Receptor Signaling Pathway

Caption: The Gq-coupled signaling pathway of the M1 muscarinic acetylcholine receptor.

Conclusion

1-Methylpiperidin-4-ol is a cornerstone of modern medicinal chemistry, providing a robust and adaptable scaffold for the synthesis of a wide range of biologically active molecules. Its application in the development of kinase inhibitors, acetylcholinesterase inhibitors, and muscarinic receptor modulators highlights its significance in the pursuit of treatments for complex diseases such as cancer and Alzheimer's. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design and synthesis of novel therapeutics based on this versatile chemical entity. The continued exploration of derivatives of 1-Methylpiperidin-4-ol promises to yield new and improved drug candidates with the potential to address significant unmet medical needs.

References

- 1. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 4. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

1-Methylpiperidin-4-ol: A Core Biochemical Reagent in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidin-4-ol, a heterocyclic alcohol, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, combining a tertiary amine and a secondary alcohol on a piperidine (B6355638) scaffold, render it a versatile synthon for the development of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Methylpiperidin-4-ol as a biochemical reagent. It details its crucial role in the synthesis of targeted therapies, including kinase inhibitors and receptor antagonists. The guide furnishes researchers with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows to facilitate its effective utilization in drug discovery and development programs.

Chemical and Physical Properties

1-Methylpiperidin-4-ol, also known as N-Methyl-4-piperidinol, is a commercially available organic compound with the molecular formula C₆H₁₃NO.[1][2] It presents as a clear, colorless to brown liquid after melting and is characterized by its hygroscopic nature.[3] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (nitrogen and oxygen atoms) influences its solubility and reactivity.

Table 1: Physicochemical Properties of 1-Methylpiperidin-4-ol

| Property | Value | Reference(s) |

| CAS Number | 106-52-5 | [2][4] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [4][5] |

| Melting Point | 29-31 °C (lit.) | [3][4][6] |

| Boiling Point | 200 °C (lit.) | [3][6] |

| Density | 0.98 g/mL at 20 °C (lit.) | [3][6] |

| Flash Point | 190 °F (87.8 °C) | [3][4] |

| Water Solubility | Miscible | [3] |

| Appearance | Clear colorless to brown liquid after melting | [3] |

Synthesis and Reactivity

1-Methylpiperidin-4-ol is commonly synthesized via the reduction of 1-methyl-4-piperidone.[3] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method. The bifunctional nature of 1-Methylpiperidin-4-ol allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.[7] The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, or etherification, while the tertiary amine provides a basic site for salt formation and quaternization.[7]

Applications in Drug Discovery

The 1-methylpiperidine (B42303) moiety is a common structural motif in a multitude of pharmaceutical agents, contributing to desirable pharmacokinetic properties such as improved membrane permeability and receptor binding affinity.[7] 1-Methylpiperidin-4-ol serves as a key precursor for introducing this scaffold into larger, more complex molecules.

Kinase Inhibitors

1-Methylpiperidin-4-ol and its derivatives are integral to the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.

-

MERTK Inhibitors: The 1-(methylpiperidin-4-yl)aniline scaffold is a key component of potent inhibitors of Mer tyrosine kinase (MERTK), a promising target in various cancers. These inhibitors function by blocking the MERTK signaling pathway, which is crucial for cancer cell survival and proliferation.[8]

-

AKT Inhibitors: Derivatives of 1-Methylpiperidin-4-ol are utilized in the synthesis of inhibitors of the serine/threonine kinase AKT, a central node in the PI3K/AKT signaling pathway that is frequently dysregulated in cancer.[9] Inhibition of AKT leads to the suppression of downstream signaling, resulting in decreased cell proliferation and survival.

-

VEGFR and FGFR Inhibitors: This reagent is also employed in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases, both of which are key mediators of tumor angiogenesis.[10]

Histamine (B1213489) H₄ Receptor Antagonists

1-Methylpiperidin-4-ol is used as a reactant in the synthesis of histamine H₄ receptor antagonists.[10] The histamine H₄ receptor is primarily expressed on immune cells and is implicated in inflammatory and allergic responses. Antagonists of this receptor are being investigated for the treatment of various inflammatory conditions.

Experimental Protocols

The following section provides detailed experimental protocols for key transformations involving 1-Methylpiperidin-4-ol and its derivatives, based on literature procedures.

Synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline (B2691735) (MERTK Inhibitor Precursor)

This protocol describes the synthesis of a key aniline (B41778) intermediate used in the development of MERTK inhibitors. The synthesis commences with a Suzuki coupling to form a tetrahydropyridine (B1245486) derivative, which is subsequently reduced. The tetrahydropyridine precursor can be conceptually derived from the dehydration of 1-Methylpiperidin-4-ol.

Experimental Workflow: Synthesis of a MERTK Inhibitor Precursor

Caption: Workflow for the synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine [11]

-

To a solution of 1-bromo-2-fluoro-4-nitrobenzene (3 g, 13.76 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (5.16 g, 23.13 mmol) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (3.2 g, 30.66 mmol).

-

Purge the reaction mixture with nitrogen for 15 minutes.

-

Add Pd(PPh₃)₂Cl₂ (0.533 g, 0.766 mmol) and purge with nitrogen for another 5 minutes.

-

Heat the reaction mixture at 100°C for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (3 g, 91% yield).

Step 2: Synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline [11]

-

To a solution of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (2.33 g, 7.23 mmol) in ethanol (20 mL), add 10% Pd/C (0.433 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Monitor the reaction progress by TLC (5% MeOH in DCM).

-

Upon completion, filter the reaction mixture through a celite bed and wash the bed with ethanol (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-(1-methylpiperidin-4-yl)aniline as a solid (1.9 g, 82% yield).

Table 2: Quantitative Data for the Synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline

| Step | Reactant 1 | Reactant 2 | Catalyst / Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 1-bromo-2-fluoro-4-nitrobenzene (13.76 mmol) | Boronic Ester (23.13 mmol) | Pd(PPh₃)₂Cl₂ (0.766 mmol), Na₂CO₃ (30.66 mmol) | 1,4-dioxane/water | 16 | 100 | 91 |

| 2 | Tetrahydropyridine derivative (7.23 mmol) | H₂ | 10% Pd/C | Ethanol | 20 | RT | 82 |

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of drugs derived from 1-Methylpiperidin-4-ol stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis.

MERTK Signaling Pathway

MERTK is a receptor tyrosine kinase that, upon activation by its ligand Gas6, initiates a signaling cascade that promotes cell survival, proliferation, and inhibition of apoptosis. In many cancers, MERTK is overexpressed and contributes to tumorigenesis. Inhibitors containing the 1-(methylpiperidin-4-yl)aniline moiety, such as UNC2025, act as ATP-competitive inhibitors of MERTK. By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and activation of MERTK, thereby abrogating downstream signaling through pathways such as STAT6, AKT, and ERK1/2.[3][11]

MERTK Signaling Pathway and Inhibition

Caption: Inhibition of the MERTK signaling pathway by a representative inhibitor.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. AKT inhibitors, such as AZD5363, which can be synthesized using derivatives of 1-Methylpiperidin-4-ol, are potent and selective molecules that prevent the phosphorylation and activation of AKT.[6][7] This leads to the inhibition of downstream effector proteins like GSK3β and PRAS40, ultimately resulting in reduced cell proliferation and, in some cases, apoptosis.[4][6]

PI3K/AKT Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by a representative inhibitor.

Conclusion

1-Methylpiperidin-4-ol is a cornerstone building block in modern medicinal chemistry, enabling the synthesis of a wide range of biologically active compounds with therapeutic potential. Its utility in the construction of potent and selective kinase inhibitors and receptor antagonists highlights its significance in the development of targeted therapies for cancer and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and synthesis of novel therapeutic agents based on this versatile scaffold. As the demand for targeted and personalized medicine grows, the importance of 1-Methylpiperidin-4-ol as a key biochemical reagent in drug discovery is set to expand further.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 250371-92-7|3-Fluoro-4-(4-methylpiperidin-1-yl)aniline|BLD Pharm [bldpharm.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 9. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Heart of Discovery: A Technical Guide to the Biological Significance of the N-Methyl-4-piperidinol Scaffold

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

N-Methyl-4-piperidinol, a heterocyclic organic compound, stands as a pivotal molecular scaffold in the landscape of medicinal chemistry. While exhibiting limited intrinsic biological activity, its true significance lies in its role as a versatile precursor for the synthesis of a diverse array of pharmacologically active molecules. This technical guide delves into the core biological activities of key derivatives synthesized from the N-Methyl-4-piperidinol framework, offering insights into their therapeutic potential. We will explore the quantitative data from key studies, detail the experimental methodologies, and visualize the intricate signaling pathways influenced by these compounds.

N-Methyl-4-piperidinol: A Chemical and Pharmacological Overview

N-Methyl-4-piperidinol, with the chemical formula C₆H₁₃NO, is a clear to yellowish liquid at room temperature.[1] Its structure, featuring a piperidine (B6355638) ring with a methyl group on the nitrogen atom and a hydroxyl group at the 4-position, provides a reactive handle for extensive chemical modifications. This structural versatility has positioned it as a crucial starting material for the development of novel therapeutic agents across various disease areas.

While direct pharmacological data on N-Methyl-4-piperidinol is scarce, its primary utility is as a reactant in the synthesis of inhibitors for a range of enzymes, including CaMKII, VEGFR, and FGFR kinases, as well as phosphoinositide-3-kinase.[2]

Cytotoxic Derivatives: The Rise of Curcumin (B1669340) Analogues

A significant area of research has focused on the synthesis of curcumin analogues derived from N-methyl-4-piperidone, the oxidized form of N-Methyl-4-piperidinol. These analogues have demonstrated promising cytotoxic activity against various cancer cell lines.

Quantitative Cytotoxicity Data

A study on three piperidone curcumin analogues revealed their cytotoxic potential against the T47D breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound | IC₅₀ (µg/mL) against T47D cells |

| N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | 8 |

| N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | 4 |

| N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | 45 |

Data sourced from a study on the synthesis and cytotoxicity of N-methyl-4-piperidone curcumin analogues.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the curcumin analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.

Methodology:

-

Cell Seeding: T47D breast cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized curcumin analogues and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 3-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antioxidant and Anti-Inflammatory Diarylidenepiperidones

Derivatives of N-methyl-4-piperidone, specifically diarylidene-N-methyl-4-piperidones (DANMPs), have been investigated as potential antioxidant and anti-inflammatory agents, offering an alternative to curcumin with potentially improved bioavailability.[4]

Quantitative Antioxidant Activity

The antioxidant potential of these compounds was evaluated using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4] While specific quantitative data for a range of compounds is extensive, a key finding was that several DANMP derivatives exhibited significant radical scavenging activity, in some cases comparable to or better than curcumin.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

-

Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of these compounds were assessed by measuring the production of nitric oxide (NO), a key inflammatory mediator, in inflamed cells using the Griess assay.[4] The proposed mechanism involves the inhibition of inflammatory pathways, though the precise molecular targets are still under investigation.

Caption: Proposed inhibitory effect of DANMP derivatives on nitric oxide production.

Antimicrobial Activity of N-Methyl-4-Piperidone Derivatives

Monoketone curcuminoids (MKCs) derived from N-methyl-4-piperidone have been synthesized and evaluated for their antimicrobial properties against cariogenic bacteria.[5]

Quantitative Antimicrobial Data

The antimicrobial activity was determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Organism | MIC (µg/mL) |

| (E)-2-benzylidene-1-methylpiperidin-4-one (R=H) | Streptococcus salivarius | 250-500 |

| (E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)piperidin-4-one (R=3,4,5-OMe) | Lactobacillus paracasei | 250-500 |

| (E)-2-(3-fluorobenzylidene)-1-methylpiperidin-4-one (R=3-F) | Streptococcus mutans | 250-500 |

Data highlights the moderate activity of select N-methyl-4-piperidone-derived MKCs.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Role in Opioid Receptor Ligand Synthesis

The N-Methyl-4-piperidinol scaffold is a key component in the synthesis of ligands for opioid receptors. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are synthesized from precursors related to N-methyl-4-piperidone, have been shown to act as potent and selective opioid receptor antagonists.[6]

Signaling Pathway of Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They also modulate ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This leads to hyperpolarization of the neuronal membrane and reduced neurotransmitter release.[7]

Caption: Simplified signaling pathway of an opioid receptor upon agonist binding.